(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.86. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
One study focused on the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor, providing insights into the structural analysis and development of pharmacophore models for CB1 receptor ligands. This research contributes to understanding how modifications in the chemical structure can affect receptor binding and activity, potentially guiding the design of new therapeutic agents (Shim et al., 2002).
Antimicrobial Activity
Another study explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally similar to the one . This research highlighted the potential of such compounds to act against various strains of bacteria and fungi, suggesting their applicability in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
Research on derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant anticancer and antituberculosis activities, indicating the potential of such compounds in treating cancer and tuberculosis. These findings underscore the importance of structural modifications in enhancing biological activities and could inform the development of new therapeutic compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Genotoxicity and Metabolic Activation
A study on a novel 5-Hydroxytryptamine2c Receptor Agonist highlighted the importance of understanding the genotoxicity potential and the role of metabolic activation in the development of therapeutic agents. This research is crucial for ensuring the safety and efficacy of new drugs, including those related to the compound of interest (Kalgutkar et al., 2007).
Synthesis and Characterization of Derivatives
Further studies involve the synthesis and characterization of various derivatives, exploring their antibacterial, antifungal, and anticancer activities. These investigations demonstrate the compound's versatility and its potential as a foundation for developing diverse therapeutic agents targeting different diseases (Sanjeeva, Narendra, & Venkata, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . For instance, certain derivatives have shown high specific affinity for histamine H1 receptor .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing a variety of biological responses .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown inhibitory activity against certain viruses . Another compound exhibited the highest activity with respect to the standard drug .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMZVFIWNSXBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.